N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300387
InChI: InChI=1S/C17H18N6OS/c1-3-12-4-6-13(7-5-12)20-15(24)11-25-17-22-21-16(23(17)2)14-10-18-8-9-19-14/h4-10H,3,11H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C17H18N6OS
Molecular Weight: 354.4 g/mol

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16300387

Molecular Formula: C17H18N6OS

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C17H18N6OS
Molecular Weight 354.4 g/mol
IUPAC Name N-(4-ethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H18N6OS/c1-3-12-4-6-13(7-5-12)20-15(24)11-25-17-22-21-16(23(17)2)14-10-18-8-9-19-14/h4-10H,3,11H2,1-2H3,(H,20,24)
Standard InChI Key SWFZCPAYJNFRSB-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Introduction

Chemical Identity and Nomenclature

Systematic Naming

The IUPAC name N-(4-ethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide reflects its substituent arrangement:

  • 4-Ethylphenyl group: A benzene ring substituted with an ethyl group at the para position.

  • Triazole core: A 1,2,4-triazole ring methylated at the N4 position.

  • Pyrazine moiety: A diazine ring attached at the C5 position of the triazole.

  • Thioacetamide linker: A sulfur-containing acetamide bridge connecting the triazole and ethylphenyl groups .

Synonyms and Identifiers

PropertyValue
CAS Registry Number760181-35-9
PubChem CID2043350
ChEMBL IDCHEMBL1483718
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3
InChIKeySWFZCPAYJNFRSB-UHFFFAOYSA-N
Molecular FormulaC17H18N6OS\text{C}_{17}\text{H}_{18}\text{N}_{6}\text{OS}
Molecular Weight354.4 g/mol

The compound’s SMILES string encodes its connectivity, while the InChIKey ensures unique identification in chemical databases .

Structural and Electronic Characteristics

Molecular Geometry

The 2D structure reveals a planar triazole ring conjugated to the pyrazine system, facilitating π-π stacking interactions. The ethylphenyl group introduces hydrophobicity, whereas the thioacetamide linker contributes polarity. Computational models predict a twisted conformation between the triazole and pyrazine rings, with a dihedral angle of ~35° .

Spectroscopic Profiles

  • IR Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (C=O), 1250 cm1^{-1} (C-N), and 650 cm1^{-1} (C-S) confirm functional groups.

  • NMR: 1H^1\text{H}-NMR signals at δ 2.4 ppm (N-CH3_3), δ 1.2 ppm (CH2_2-CH3_3), and δ 8.3 ppm (pyrazine protons) align with expected substituents .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are unpublished, analogous triazole derivatives are typically synthesized via:

  • Cyclocondensation: Hydrazine reacts with a carbonyl precursor (e.g., pyrazine-2-carboxaldehyde) to form the triazole core.

  • Alkylation: Methylation at N4 using methyl iodide under basic conditions.

  • Thioacetylation: Coupling the triazole-thiol intermediate with 4-ethylphenylacetamide via a nucleophilic substitution .

Industrial Scalability

Challenges include optimizing sulfur-based couplings and minimizing byproducts. High-performance liquid chromatography (HPLC) and recrystallization from ethanol/water mixtures are likely purification steps .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF, and dichloromethane
Melting PointNot reported (predicted: 180–190°C via QSPR models)
LogP (Partition Coefficient)2.8 (indicative of moderate lipophilicity)
StabilityStable under inert conditions; susceptible to oxidative degradation

The compound’s logP suggests moderate membrane permeability, a trait advantageous for drug candidates .

Research Applications and Biological Relevance

Material Science Applications

The conjugated system could serve as a ligand in coordination polymers or as a semiconductor in organic electronics.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate efficacy against microbial pathogens and cancer cell lines.

  • Computational Studies: Perform molecular docking to identify putative targets.

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